3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide
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Overview
Description
3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide is a complex organic compound that features a thiazolidinone core, a thiophene ring, and a hydroxyphenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide typically involves the following steps:
Formation of the Thiazolidinone Core: This can be achieved by the reaction of thiourea with an α-haloketone under basic conditions to form the thiazolidinone ring.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Knoevenagel condensation reaction between the thiazolidinone derivative and thiophene-2-carbaldehyde.
Attachment of the Hydroxyphenyl Group: The final step involves the coupling of the intermediate with 2-(4-hydroxyphenyl)ethylamine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the hydroxyphenyl group.
Reduction: Reduction reactions can target the carbonyl groups in the thiazolidinone core.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the carbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include sulfoxides and sulfones.
Reduction: Reduced forms of the compound with hydroxyl groups replacing carbonyl groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal ions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound has potential as an inhibitor of enzymes such as tyrosinase, which is involved in melanin synthesis.
Antimicrobial Activity: It may exhibit antimicrobial properties against various pathogens.
Medicine
Drug Development: The compound is being explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
- **3-[(5Z)-5-[(2-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide
- **ethyl [(5Z)-2,4-dioxo-5-(thiophen-3-ylmethylidene)-1,3-thiazolidin-3-yl]acetate
Uniqueness
The uniqueness of 3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity
Properties
Molecular Formula |
C19H18N2O4S2 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C19H18N2O4S2/c22-14-5-3-13(4-6-14)7-9-20-17(23)8-10-21-18(24)16(27-19(21)25)12-15-2-1-11-26-15/h1-6,11-12,22H,7-10H2,(H,20,23)/b16-12- |
InChI Key |
UJTKEMHHBLZNJX-VBKFSLOCSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NCCC3=CC=C(C=C3)O |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)NCCC3=CC=C(C=C3)O |
Origin of Product |
United States |
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